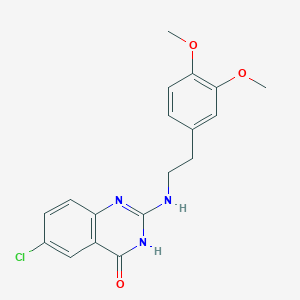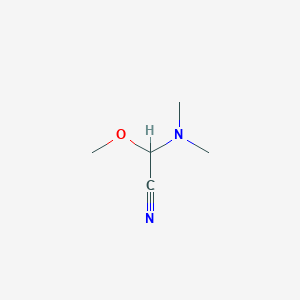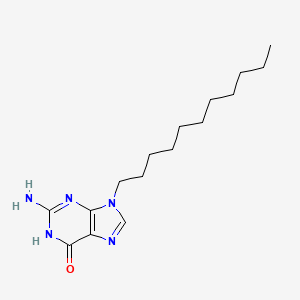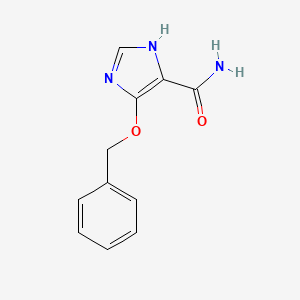
(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base, the attachment of the cyclooctyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these reactions include:
Purine synthesis: Starting from simple precursors like formamide and glycine.
Cyclooctyl group attachment: Using cyclooctanol and ethynylation reactions.
Tetrahydrofuran ring construction: Utilizing carbohydrate precursors and selective hydroxylation.
Industrial Production Methods
Industrial production methods for such complex molecules often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine base.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the purine base.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs.
Biology
In biological research, it is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Clinical trials may be conducted to evaluate its efficacy and safety in treating viral infections or cancer.
Industry
In the industrial sector, the compound may be used in the synthesis of more complex molecules or as a starting material for pharmaceuticals.
作用机制
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets specific enzymes and pathways involved in DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell growth.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral nucleoside analog.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication.
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the cyclooctyl group and the ethynyl linkage, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C20H27N5O5 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(1-hydroxycyclooctyl)ethynyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H27N5O5/c21-17-14-18(25(11-22-14)19-16(28)15(27)12(10-26)30-19)24-13(23-17)6-9-20(29)7-4-2-1-3-5-8-20/h11-12,15-16,19,26-29H,1-5,7-8,10H2,(H2,21,23,24)/t12-,15-,16-,19-/m1/s1 |
InChI 键 |
OUCLCSGSTIHYBH-BGIGGGFGSA-N |
手性 SMILES |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O |
规范 SMILES |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
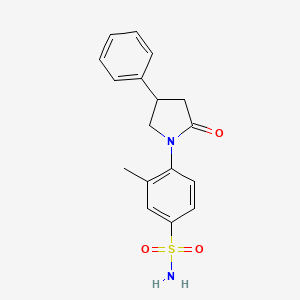
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)

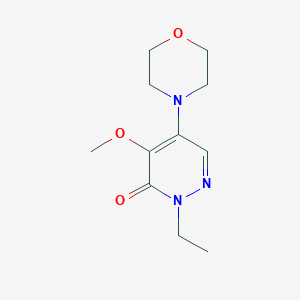
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
